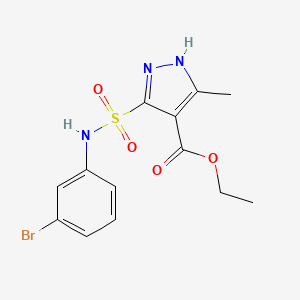

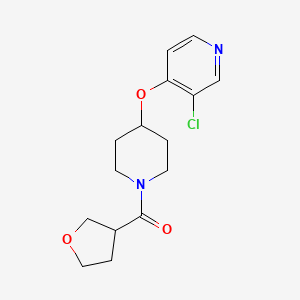

![molecular formula C17H13N3O3 B2548640 2-(dimethylamino)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione CAS No. 303995-54-2](/img/structure/B2548640.png)

2-(dimethylamino)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(dimethylamino)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione is a derivative of chromene and naphthyridine, which are heterocyclic compounds. Chromenes are known for their presence in natural products and pharmaceuticals, while naphthyridines have various biological activities. The compound is structurally related to the derivatives discussed in the provided papers, which include isomeric dyes and chromene derivatives synthesized for different applications, such as metallochromic dyes and silver nanoparticle synthesis .

Synthesis Analysis

The synthesis of related compounds involves the Diels–Alder reaction, as seen in the formation of isomeric dyes from the reaction of 5,8-quinolinedione with p-(dimethylamino)styrenes . Another method includes a one-pot three-component reaction using triethanolamine as an organocatalyst under solvent-free conditions to produce various 2-amino-4H-chromene derivatives . Additionally, the synthesis of fused pyranones from methyl 2-benzoylamino-3-dimethylaminopropenoate reacting with different diketones or naphthols has been reported . These methods highlight the versatility of reactions involving dimethylamino groups and heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of 2-(dimethylamino)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione would likely exhibit conjugation and potential for resonance, which are common features in chromene and naphthyridine derivatives. These structural characteristics are important for the absorption properties and reactivity of the compound. The isomeric dyes mentioned in the first paper exhibit different metallochromic behaviors due to their molecular structures .

Chemical Reactions Analysis

The chemical reactions involving compounds similar to the one often include interactions with metal salts, leading to spectral changes and the formation of metal complexes, as observed in the metallochromic properties of the isomeric dyes . The reactivity of the dimethylamino group and the heterocyclic core can lead to various transformations, which are essential for synthesizing diverse derivatives with potential applications in materials science and medicinal chemistry.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(dimethylamino)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione are not detailed in the provided papers, related compounds exhibit properties such as high yields, short reaction times, and environmentally friendly synthesis routes . The metallochromic behavior of isomeric dyes suggests that the compound may also show interesting optical properties upon interaction with metal ions . The solvent-free synthesis of chromene derivatives indicates that the compound might be synthesized using green chemistry principles .

Applications De Recherche Scientifique

Antitumor and Antimicrobial Applications

2-(Dimethylamino)-1H-Chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione and its derivatives show potential in antitumor and antimicrobial applications. A study found that carboxamide derivatives of benzo[b][1,6]naphthyridines, including 4-N-[2-(dimethylamino)ethyl]carboxamides, demonstrated significant cytotoxic activity against various cancer cell lines, with some compounds showing IC50 values less than 10 nM. Additionally, these compounds were effective in vivo against colon tumors in mice (Deady et al., 2003). Another study synthesized new chromene-based [1,8]naphthyridines derivatives as potential antimicrobial agents (Gohil et al., 2016).

Synthesis and Chemical Properties

Several studies have focused on the synthesis and chemical properties of this compound and its derivatives. For instance, a novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which include this compound, was proposed, highlighting its relevance in pharmaceutical chemistry due to its various biological activities (Osyanin et al., 2014). Additionally, research into the microwave-assisted synthesis of naphtho[2,3-f]quinoline derivatives has been conducted, focusing on their luminescent properties, which could have applications in electroluminescent media (Tu et al., 2009).

Luminescent Properties and Sensor Applications

The luminescent properties of derivatives of 2-(dimethylamino)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione have been explored for potential applications in sensor technologies. A study synthesized a novel 6-(allylamino)-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NI3) and investigated its photophysical characteristics, revealing its potential as a fluorescent probe for metal ions (Staneva et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

2-(dimethylamino)chromeno[2,3-b][1,6]naphthyridine-1,11-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3/c1-19(2)20-8-7-13-11(17(20)22)9-12-15(21)10-5-3-4-6-14(10)23-16(12)18-13/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLUPRBJZAKMOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N1C=CC2=NC3=C(C=C2C1=O)C(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(dimethylamino)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidin o[1,2-h]purin-3-yl]acetate](/img/structure/B2548557.png)

![7-Fluoro-3-[[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2548561.png)

![N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]acetamide](/img/structure/B2548562.png)

![N-benzyl-1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}-N-methylpiperidine-4-carboxamide](/img/structure/B2548570.png)

![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2548572.png)

![(2-(Benzyloxy)phenyl)(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxiran-2-yl)methanone](/img/structure/B2548575.png)

![Ethyl 3-(4-isopropylphenyl)-4-oxo-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2548576.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2548577.png)

![Ethyl 5-{benzoyl[(3-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2548578.png)